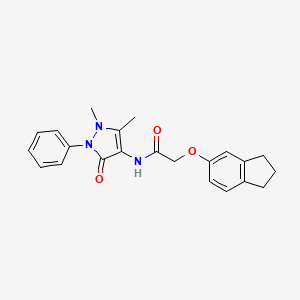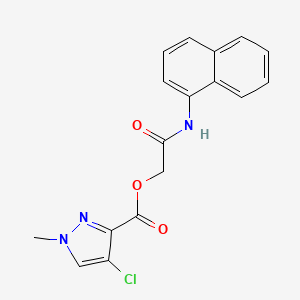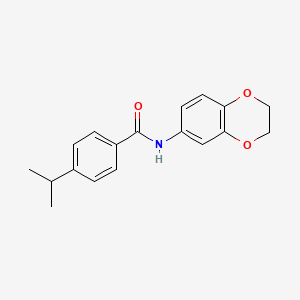
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドは、インデンとピラゾール部分構造の両方を含む複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドの合成は、一般的に複数のステップを伴います。
インデン部分構造の形成: インデン部分は、適切な前駆体を酸性または塩基性条件下で環化させることで合成することができます。
ピラゾール部分構造の合成: ピラゾール環は、通常、ヒドラジンとβ-ジケトンまたはβ-ケトエステルの反応によって形成されます。
インデン部分構造とピラゾール部分構造のカップリング: 最後のステップでは、インデン部分構造とピラゾール部分構造をアセトアミド結合を通じてカップリングします。これは、制御された条件下で無水酢酸または塩化アセチルなどの試薬を使用することで実現できます。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、触媒の使用、最適化された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にインデン部分構造において、酸化反応を受け、さまざまな酸化された誘導体の生成につながります。
還元: 還元反応は、ピラゾール部分構造のカルボニル基を標的にすることができ、それらをアルコールに変換する可能性があります。
置換: この化合物は、特にピラゾール環の窒素原子に隣接する位置で置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: 臭素や塩素などのハロゲン化剤は、置換反応に使用できます。
主な生成物
酸化: インデン部分構造の酸化された誘導体。
還元: ピラゾール部分構造のアルコール誘導体。
置換: ピラゾール環のハロゲン化された誘導体。
4. 科学研究における用途
化学
化学において、2-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学反応とメカニズムを探求することができます。
生物学
生物学研究において、この化合物は、その潜在的な生物活性について研究される可能性があります。インデン部分構造とピラゾール部分構造の存在は、それが独特の方法で生物学的標的に相互作用する可能性を示唆しています。
医学
医薬品化学において、この化合物は、治療薬としての可能性について調査される可能性があります。ピラゾール部分構造は、多くの生物学的に活性な化合物に存在することが知られており、インデン部分構造は化合物の全体的な活性を高める可能性があります。
産業
産業において、この化合物は、新しい材料の開発または他の貴重な化合物の合成の中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Moiety: The pyrazole ring is often formed via the reaction of hydrazine with a β-diketone or β-ketoester.
Coupling of Indene and Pyrazole Moieties: The final step involves coupling the indene and pyrazole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole moiety, potentially converting them to alcohols.
Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Alcohol derivatives of the pyrazole moiety.
Substitution: Halogenated derivatives of the pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of both indene and pyrazole moieties suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The pyrazole moiety is known to be present in many biologically active compounds, and the indene moiety could contribute to the compound’s overall activity.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
2-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、それは酵素または受容体に相互作用し、特定の経路を阻害または活性化する可能性があります。インデン部分構造は、タンパク質の疎水性ポケットと相互作用する可能性があり、ピラゾール部分構造は、水素結合を形成したり、金属イオンと配位したりする可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)アセトアミド
- 2-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)アセトアミド
独自性
2-(2,3-ジヒドロ-1H-インデン-5-イルオキシ)-N-(1,5-ジメチル-3-オキソ-2-フェニル-2,3-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドの独自性は、インデン部分構造とピラゾール部分構造の組み合わせにあります。
類似化合物との比較
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of indene and pyrazole moieties
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-15-21(22(27)25(24(15)2)18-9-4-3-5-10-18)23-20(26)14-28-19-12-11-16-7-6-8-17(16)13-19/h3-5,9-13H,6-8,14H2,1-2H3,(H,23,26) |
InChIキー |
SBROOFHJNSZHED-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC4=C(CCC4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10964228.png)
![Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10964246.png)
![1-(4-Ethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10964249.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964252.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B10964262.png)

![2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10964266.png)

methanone](/img/structure/B10964271.png)
![azepan-1-yl{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10964283.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-methylbutanamide](/img/structure/B10964286.png)
